Cefbuperazone
Overview
Description
Cefbuperazone is a second-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is used to treat various bacterial infections and is administered through intramuscular or intravenous routes .
Mechanism of Action
Target of Action
Cefbuperazone is a second-generation cephamycin antibiotic . Like all beta-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall .
Mode of Action
This compound binds to the PBPs, causing the inhibition of the third and last stage of bacterial cell wall synthesis . This interaction with its targets leads to changes in the bacterial cell wall, making it unstable and leading to cell lysis .
Biochemical Pathways
It is known that the drug interferes with the synthesis of the bacterial cell wall, leading to cell lysis . This disruption of the cell wall synthesis pathway results in the death of the bacteria, thereby exerting its antibacterial effects.
Pharmacokinetics
It has been observed that this compound shows a linear pharmacokinetic profile in healthy volunteers, with a maximum excretion rate in urine 2 hours after infusion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death . This results in the elimination of the bacterial infection.
Biochemical Analysis
Biochemical Properties
Cefbuperazone interacts with various enzymes and proteins in the body. It is known to decrease the excretion rate of certain substances, which could result in a higher serum level
Cellular Effects
The cellular effects of this compound are not fully known. It has been observed that this compound has a higher level of activity against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that this compound may influence cell function by interacting with specific cellular pathways.
Molecular Mechanism
It is known that this compound may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and possibly through enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully known. It has been observed that the level of activity of this compound was higher against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that the effects of this compound may change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound dosage in animal models are not fully known. It has been observed that this compound has a higher level of activity against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that the effects of this compound may vary with different dosages in animal models.
Metabolic Pathways
It has been observed that this compound may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that this compound may interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels.
Transport and Distribution
It has been observed that this compound may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that this compound may interact with certain transporters or binding proteins and may have effects on its localization or accumulation.
Subcellular Localization
It has been observed that this compound may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that this compound may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
The synthesis of cefbuperazone involves several steps:
Methyl Esterification of D-threonine: This step involves the conversion of D-threonine to its methyl ester form.
Preparation of DEPT-OMe: This intermediate is prepared through a series of reactions.
Preparation of DEPT-OMe-OP: Further reactions lead to the formation of this intermediate.
Preparation of TBLZ-ester: This step involves a one-step reaction to simultaneously remove two protection groups, followed by salification to obtain this compound.
Another method involves:
Protection of 7beta-amino-7alpha-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)S-methyl]-3-cephalosporin-en-4-carboxylic acid diphenyl methyl ester (7-MAC): This is done using an amino group protective agent.
Reaction with a Halide: The this compound lateral chain reacts with a halide to form this compound lateral chain acyl halide.
Formation of Intermediate Product: The intermediate product, this compound diphenyl methyl ester, is formed by reacting 7-MAC silane with this compound lateral chain acyl halide.
Removal of Protective Group: The protective group is removed to obtain this compound.
Chemical Reactions Analysis
Cefbuperazone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include halides, protective agents like hexamethyl disilylamine, and trimethyl chlorosilane. The major products formed from these reactions are intermediates like DEPT-OMe and this compound diphenyl methyl ester .
Scientific Research Applications
Cefbuperazone has several scientific research applications:
Chemistry: It is used as a model compound in the study of cephalosporin antibiotics.
Biology: It is used to study the effects of antibiotics on bacterial growth and resistance.
Industry: It is used in the production of pharmaceutical formulations for treating bacterial infections.
Comparison with Similar Compounds
Cefbuperazone is similar to other cephalosporin antibiotics, such as cefoperazone and cefoxitin. it has unique properties that make it effective against certain resistant strains of bacteria. For example, this compound shows higher activity against Bacteroides fragilis compared to other cephalosporins .
Similar Compounds
Cefoperazone: A third-generation cephalosporin effective against Pseudomonas infections.
Cefoxitin: A second-generation cephalosporin with activity against anaerobic bacteria.
Cefotaxime: A third-generation cephalosporin with broad-spectrum activity.
This compound’s unique structure and mechanism of action make it a valuable antibiotic in the treatment of various bacterial infections.
Properties
IUPAC Name |
(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N9O9S2/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37)/t10-,12+,19+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSRCGPDNDCXFR-CYWZMYCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N9O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024595 | |
Record name | Cefbuperazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76610-84-9 | |
Record name | Cefbuperazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76610-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefbuperazone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076610849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefbuperazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefbuperazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFBUPERAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0785J3X40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cefbuperazone?
A1: this compound is a beta-lactam antibiotic that exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, , ] It binds to penicillin-binding proteins (PBPs), enzymes responsible for the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound sodium is C22H22N9NaO6S2 and its molecular weight is 593.6 g/mol. [, ]
Q3: Is there spectroscopic data available for this compound?
A3: Yes, studies use techniques like High-Performance Liquid Chromatography (HPLC) and UV-spectrophotometry to characterize and quantify this compound. [, , ] Nuclear Magnetic Resonance (NMR) has also been used to verify the structure of this compound. []
Q4: Can this compound sodium be administered intravenously? If so, is it compatible with common intravenous solutions?
A4: Yes, this compound sodium is typically administered intravenously. Studies demonstrate its compatibility and stability when mixed with 0.9% sodium chloride injection and 5% glucose injection for up to 8 hours at 25°C. [] Research also indicates its compatibility with ranitidine hydrochloride when co-administered via Y-site injection for up to four hours. []
Q5: What is the typical route of administration for this compound, and what are its pharmacokinetic properties?
A6: this compound is typically administered intramuscularly or intravenously. [, , ] It exhibits good tissue penetration, achieving high concentrations in bile, biliary tract tissues, and lung tissue. [, , , , ] Peak serum concentrations are reached approximately 30 minutes after intravenous administration. [] The serum half-life is approximately 1-2 hours, and a significant portion of the drug is excreted in urine. [, , , ]
Q6: Does this compound effectively penetrate into the cerebrospinal fluid (CSF)?
A7: Yes, research shows that this compound can penetrate the cerebrospinal fluid. In a study involving a pediatric patient with purulent meningitis, therapeutic this compound levels were detected in the CSF one hour after administration. []
Q7: What is the spectrum of antibacterial activity of this compound?
A8: this compound demonstrates potent in vitro and in vivo activity against a broad spectrum of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. [, , , , , , , , , , ] It exhibits higher activity against these species compared to other cephalosporins such as cefmetazole, cefoxitin, cefazolin, cefoperazone, cefotetan, and cefuroxime. [] Notably, this compound displays significant efficacy against ESBLs-producing strains of E. coli and K. pneumoniae. []
Q8: Does this compound exhibit activity against Gram-positive bacteria?
A9: this compound possesses some activity against Gram-positive bacteria, but it is generally less potent than its activity against Gram-negative bacteria. [, , , , ] Its activity against Gram-positive bacteria is comparable to cefotetan and cefminox. []
Q9: Does this compound show activity against anaerobic bacteria?
A10: this compound exhibits varying degrees of activity against different anaerobic bacteria. It shows good activity against Bacteroides fragilis but is less effective against Clostridium difficile. [, , , , , ]
Q10: How effective is this compound in treating infections in animal models?
A11: this compound demonstrates efficacy in treating various experimental infections in mice, including intraperitoneal and urinary tract infections. [] Notably, it exhibits a higher degree of prophylactic effect compared to other cephalosporins. [] this compound also shows promise in treating biliary infections in rabbits. []
Q11: What clinical applications have been investigated for this compound?
A11: this compound has been studied for its clinical efficacy in treating a range of infections. Research indicates its potential in treating:
- Respiratory tract infections: [, , , ]
- Urinary tract infections: [, , , ]
- Biliary infections: []
- Pelvic infections: []
- Skin and soft tissue infections: []
- Bone and joint infections: []
Q12: What are the known mechanisms of resistance to this compound?
A12: Resistance to this compound can be mediated by several mechanisms:
- Reduced permeability: Bacteria can develop resistance by altering their outer membrane permeability, hindering the entry of this compound into the cell. []
- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for this compound, rendering the antibiotic less effective. []
Q13: Are there any known instances of cross-resistance between this compound and other antibiotics?
A14: Yes, cross-resistance can occur between this compound and other beta-lactam antibiotics, particularly those that share similar mechanisms of action or resistance mechanisms. [, , , ]
Q14: Has this compound been investigated for its potential to modulate host immune responses?
A16: Yes, some research suggests that this compound might influence host defense mechanisms. One study found that mice treated with this compound exhibited prolonged survival time against Candida albicans infection, indicating a possible enhancement of host defense mechanisms. []
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